molecular formula C15H17IO3 B1613061 cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-49-5

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1613061
CAS No.: 736136-49-5
M. Wt: 372.2 g/mol
InChI Key: PBRAGIZIEINLNK-DGCLKSJQSA-N
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Description

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H17IO3. This compound is characterized by the presence of an iodophenyl group, a cyclohexane ring, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of 4-iodobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or copper compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The iodophenyl group can engage in halogen bonding with proteins or enzymes, affecting their activity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Uniqueness

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. The presence of the iodophenyl group also provides distinct properties compared to other halogenated compounds.

Properties

IUPAC Name

(1R,2R)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRAGIZIEINLNK-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641386
Record name (1R,2R)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-49-5
Record name (1R,2R)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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